1-(1,3-Thiazol-2-yl)piperidin-4-amine
Overview
Description
1-(1,3-Thiazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H13N3S It is characterized by a thiazole ring attached to a piperidine ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-thiazole-2-carboxylic acid with piperidin-4-amine under dehydration conditions. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)piperid-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1-(1,3-thiazol-2-yl)piperidin-4-amine can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)piperidin-4-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(1,3-thiazol-2-yl)piperidin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Aminothiazole
4-Thiazolidinone
2-Methylthiazole
2-Hydroxythiazole
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Biological Activity
1-(1,3-Thiazol-2-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a piperidine structure, which is known for its ability to interact with various biological targets. The thiazole moiety contributes to its aromatic properties and biological activity, making it a valuable component in drug design. The presence of the piperidine ring enhances its interaction with enzymes and receptors, potentially modulating their activity in various biological pathways.
Biological Activities
This compound has demonstrated several significant biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have shown MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have displayed cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | FaDu (hypopharyngeal tumor) | 15.5 | Apoptosis induction |
Study B | HT-29 (colon cancer) | 20.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication, thereby disrupting cancer cell proliferation .
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammatory responses or cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound in different therapeutic contexts:
Case Study 1: Anticancer Activity
In a controlled study involving FaDu cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of 15.5 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against E. coli and S. aureus, demonstrating MIC values ranging from 0.0039 to 0.025 mg/mL. The derivatives showed bactericidal effects within hours of exposure .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHSDXOVVYPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656025 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-05-2 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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